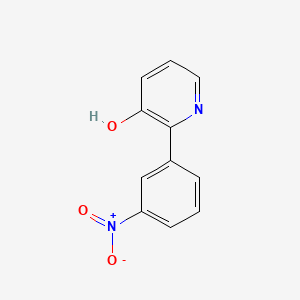

2-(3-Nitrophenyl)pyridin-3-ol

Description

Overview of Pyridin-3-ol and Nitrobenzene (B124822) Scaffolds in Modern Organic Synthesis and Design

The pyridine (B92270) ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including vitamins, coenzymes, and alkaloids. nih.govmdpi.com Its derivatives are integral to medicinal chemistry, with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.gov The pyridine scaffold's weak basicity and potential for improved water solubility make it a desirable component in drug design. nih.govmdpi.com Specifically, the 3-hydroxypyridine (B118123) moiety is a valuable building block. Unlike its 2- and 4-hydroxy counterparts, 3-hydroxypyridine does not readily tautomerize to a pyridone, allowing its hydroxyl group to be functionalized through methods like cross-coupling reactions, making it a versatile intermediate for creating more complex molecules. mdpi.com The hydroxyl and pyridine nitrogen can engage in hydrogen bonding and electrostatic interactions with biological targets, such as proteins, influencing their structure and function.

The nitrobenzene scaffold is another critical component in organic synthesis, primarily utilized as a precursor for a wide range of pharmaceuticals and other industrial chemicals like dyes and pesticides. doi.orgresearchgate.net The nitro group is a strong electron-withdrawing group, which influences the reactivity of the benzene (B151609) ring. researchgate.netontosight.ai This property is often exploited in the synthesis of aniline (B41778) derivatives through the reduction of the nitro group. nih.gov While nitrobenzene derivatives are valuable synthetic intermediates, their potential toxicity is a significant consideration in their application. doi.orgresearchgate.net In drug discovery, the nitroaromatic moiety has been incorporated into various therapeutic agents, although its presence can sometimes be associated with toxicity. ontosight.aidrugbank.com

The combination of these two scaffolds in 2-(3-nitrophenyl)pyridin-3-ol results in a molecule with a rich chemical profile, offering multiple sites for further functionalization and potential for diverse biological interactions.

Historical Context and Evolution of Research Endeavors Related to the this compound Core

Research into pyridin-3-ol and its derivatives has a long history, driven by their presence in natural products and their utility as synthetic intermediates. The synthesis of aryl-substituted pyridines has been an area of continuous development, with numerous methods emerging over the years to construct the pyridine ring or to introduce aryl groups onto a pre-existing pyridine core.

Early methods for creating aryl-substituted pyridines often required harsh reaction conditions. However, the advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of these compounds. acs.org The synthesis of 2-arylpyridines, a structural class to which this compound belongs, has been a focus of these advancements. For instance, methods for the direct arylation of pyridine C-H bonds have been developed, offering more efficient routes to these molecules. researchgate.net

The synthesis of polysubstituted 3-hydroxypyridines has also seen significant progress. Recent strategies involve "anti-Wacker"-type cyclizations, which allow for the de novo synthesis of these complex structures from acyclic precursors, providing a high degree of regioselectivity. mdpi.com Similarly, oxidative rearrangement of (5-arylfurfuryl)amines has been shown to be an effective method for producing 6-arylpyridin-3-ols. researchgate.netscispace.com

The study of nitrophenyl-substituted pyridines has often been in the context of their potential biological activity or as intermediates in the synthesis of other target molecules. For example, nitropyridines have been used as starting materials for the synthesis of bioactive molecules, including potential anti-inflammatory agents and insecticides. mdpi.com Kinetic studies on the reactions of pyridines with nitrophenyl esters have also contributed to the fundamental understanding of reaction mechanisms in organic chemistry. researchgate.netnih.gov

Current Research Landscape and Emerging Academic Trends Pertaining to this compound

While specific research focused solely on this compound is not extensively documented, current trends in related areas provide insight into its potential applications and research directions. A major trend in the field is the development of novel synthetic methodologies that are more efficient, sustainable, and allow for greater molecular diversity. This includes the use of microwave-assisted synthesis and one-pot, multi-component reactions to construct complex heterocyclic systems. researchgate.netacs.org

There is a growing interest in the application of pyridine derivatives in materials science and catalysis. nih.govontosight.ai The ability of the pyridine nitrogen to coordinate with metal ions makes these compounds valuable as ligands in organometallic chemistry. For example, substituted pyridines are used in the development of catalysts for various organic transformations. researchgate.net

In medicinal chemistry, the focus remains on the design and synthesis of novel pyridine-based compounds with improved therapeutic profiles. nih.govresearchgate.net This includes the synthesis of hybrid molecules that combine the pyridine scaffold with other pharmacologically active moieties to target specific diseases. mdpi.com The use of computational methods to predict the binding of pyridine-containing molecules to biological targets is also an increasingly important aspect of drug discovery. acs.org

Recent research on nitrophenyl-substituted pyridines continues to explore their potential as bioactive agents. For instance, new derivatives are being synthesized and evaluated for their antiproliferative activity. mdpi.com The study of the metabolism of nitroaromatic compounds by enzymes is another active area of research, which has implications for both drug development and bioremediation. nih.gov

The convergence of these research trends suggests that a molecule like this compound could be a valuable target for future investigation, with potential applications spanning from catalysis to medicinal chemistry.

Data Tables

Table 1: Key Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Pyridin-3-ol |

| Nitrobenzene |

| 2-Arylpyridines |

| 6-Arylpyridin-3-ols |

| Nitrophenyl-substituted pyridines |

Table 2: Summary of Research Areas for Constituent Scaffolds

| Scaffold | Key Research Areas | Representative Applications |

| Pyridin-3-ol | Medicinal Chemistry, Organic Synthesis | Drug design (antimicrobial, antiviral), Ligands in catalysis, Synthetic intermediates nih.govmdpi.comnih.govmdpi.com |

| Nitrobenzene | Organic Synthesis, Industrial Chemistry | Precursor for anilines, Synthesis of dyes and pharmaceuticals, Chemical intermediates doi.orgresearchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-5-2-6-12-11(10)8-3-1-4-9(7-8)13(15)16/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJMKPVFIGTGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595402 | |

| Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780742-53-2 | |

| Record name | 2-(3-Nitrophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Nitrophenyl Pyridin 3 Ol and Its Structural Analogs

Convergent and Divergent Synthetic Routes to the 2-(3-Nitrophenyl)pyridin-3-ol Framework

In contrast, a divergent strategy begins with a common intermediate that is subsequently elaborated into a variety of structurally related analogs. This method is particularly efficient for creating a library of compounds for structure-activity relationship (SAR) studies. For the synthesis of 2-arylpyridine derivatives, a divergent approach might start with a functionalized pyridine (B92270) core, which is then subjected to various coupling reactions to introduce different aryl groups. For instance, a key precursor could be a diprotected-6-chloropyridine guanidine, which allows for the rapid introduction of various aromatic or heteroaromatic groups at the 6-position via Suzuki-Miyaura reactions mdpi.com.

Multi-component Reactions in the Assembly of this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs are applicable to the synthesis of the pyridine core of this compound. acsgcipr.org

Notable examples of MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org These methods typically involve the condensation of aldehydes, ketones, ammonia, and a β-dicarbonyl compound or its equivalent to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine. acsgcipr.orgacsgcipr.org The choice of MCR can be tailored to introduce the desired substitution pattern on the pyridine ring. For instance, a three-component reaction of 3-cyanoacetylindoles, ammonium acetate, and a 1,3-diarylpropenone can afford pyridine derivatives in good yields. researchgate.net Theoretical studies on the mechanisms of such MCRs, like the formation of pyrido[2,3-d]pyrimidines, reveal complex pathways involving steps such as Knoevenagel condensation, Michael addition, and cyclization. nih.gov

| Multi-component Reaction | Typical Starting Materials | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a 1,4-dihydropyridine intermediate requiring subsequent oxidation. |

| Guareschi-Thorpe Reaction | Cyanoacetamide, β-ketoester, Ammonia | Directly yields a substituted 2-pyridone. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | Provides direct access to functionalized pyridines through a [4+2] cycloaddition-like process followed by elimination. |

| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, Isocyanide, Amidine | A versatile reaction for synthesizing fused imidazopyridines and related heterocycles. rug.nl |

Transition Metal-Catalyzed Coupling Approaches in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds, particularly for constructing biaryl systems like this compound. The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govnih.gov For the synthesis of 2-arylpyridines, this could involve coupling a pyridyl halide with an appropriately substituted phenylboronic acid or ester. nih.gov

Other notable cross-coupling reactions include the Negishi (organozinc), Stille (organotin), Kumada (organomagnesium), and Hiyama (organosilicon) couplings, each offering unique advantages in terms of substrate scope and functional group tolerance. nih.govmdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky phosphine ligands like RuPhos has been shown to be optimal for certain Suzuki-Miyaura couplings involving pyridyl sulfonyl fluorides. nih.gov The mechanism of these reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govrhhz.net

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid, pinacol ester) | Organic Halide (Cl, Br, I), Triflate | Pd(0) complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) nih.govnih.gov |

| Negishi | Organozinc | Organic Halide, Triflate | Pd(0) or Ni(0) complexes |

| Stille | Organotin | Organic Halide, Triflate | Pd(0) complexes |

| Hiyama | Organosilicon | Organic Halide, Triflate | Pd(0) or Rh(I) complexes |

| Kumada | Organomagnesium (Grignard reagent) | Organic Halide, Triflate | Ni(II) or Pd(II) complexes |

Cyclization and Condensation Strategies for this compound Ring Formation

The formation of the pyridine ring itself is a key step in many synthetic routes. Cyclization and condensation reactions are fundamental to this process. These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds to construct the heterocyclic ring. acsgcipr.org For example, the reaction of enamines with isoxazoles in the presence of a Lewis acid like TiCl₄ can lead to substituted pyridines through an inverse electron-demand hetero-Diels-Alder reaction. researchgate.net

Another approach involves the cyclocondensation of α,β,γ,δ-unsaturated ketones with a nitrogen source, such as ammonium formate, to yield asymmetrical 2,6-diarylpyridines. organic-chemistry.org The synthesis of pyridin-2(1H)-ones, which can be precursors to pyridin-3-ols, can be achieved through the reaction of enaminones with malononitrile. researchgate.net The biosynthesis of pyridine rings in natural products also provides inspiration for synthetic strategies, often involving enzymatic Diels-Alder type reactions. nih.gov

Optimization of Reaction Conditions and Process Efficiencies in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing waste and cost. Key parameters that are often fine-tuned include solvent, temperature, catalyst, and reactant stoichiometry.

Solvent Effects and Temperature Control in this compound Synthesis

The choice of solvent can significantly influence reaction rates, selectivity, and the solubility of reactants and products. For instance, in Suzuki-Miyaura couplings, the addition of water to the reaction mixture can be beneficial when using pinacol esters of boronic acids. nih.gov The boiling point of the solvent is also a critical factor, as many reactions require elevated temperatures to proceed at a reasonable rate. For example, Diels-Alder reactions for the synthesis of polyphenylbenzenes proceed faster at higher temperatures, with solvents like p-cymene and dihydrolevoglucosenone being effective due to their high boiling points. mdpi.com

Temperature control is crucial for managing reaction kinetics and preventing the formation of side products. Some reactions, such as those involving organolithium reagents, require low temperatures to maintain stability and selectivity. nih.gov In contrast, many cross-coupling and cyclization reactions require heating to overcome activation energy barriers. nih.govmdpi.com

| Reaction Type | Solvent System | Typical Temperature Range | Rationale |

| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF, often with aqueous base nih.govnih.gov | 65-110 °C nih.govmdpi.com | Facilitates dissolution of reagents and promotes catalytic activity. |

| Friedel-Crafts Acylation | Dichloromethane, Carbon disulfide | 0 °C to room temperature | Low temperature controls reactivity and prevents side reactions. mdpi.com |

| Diels-Alder Reaction | High-boiling solvents (e.g., p-cymene, benzophenone) mdpi.com | Reflux | Higher temperatures accelerate the reaction rate. mdpi.com |

| Organolithium Reactions | Tetrahydrofuran, Diethyl ether | -78 °C to 0 °C | Low temperatures are necessary to prevent decomposition of the organometallic reagent. nih.gov |

Catalyst Screening and Ligand Design for Enhanced this compound Formation

In transition metal-catalyzed reactions, the choice of both the metal center and the coordinating ligands is paramount for achieving high efficiency and selectivity. For palladium-catalyzed cross-coupling reactions, a wide array of phosphine-based ligands have been developed. The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For example, bulky and electron-rich phosphine ligands like XPhos and RuPhos are often effective for challenging coupling reactions. nih.govnih.gov

Catalyst screening is a systematic process of evaluating different catalysts and ligands to identify the optimal combination for a specific transformation. This can involve high-throughput experimentation techniques. The design of novel ligands is an active area of research, with the goal of developing more active, stable, and selective catalysts. Pincer ligands, which bind to the metal center in a tridentate fashion, are a class of ligands that have shown promise in various catalytic applications. mdpi.com

Microwave-Assisted and Flow Chemistry Techniques in this compound Synthesis

Conventional synthetic methods often rely on prolonged reaction times and high temperatures, which can lead to lower yields and the formation of byproducts. Microwave-assisted synthesis and flow chemistry offer compelling alternatives to overcome these limitations.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating of reaction mixtures. This technique can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods sphinxsai.com. The direct interaction of microwaves with polar molecules in the reaction mixture leads to a rapid increase in temperature, accelerating the reaction rate sphinxsai.com.

For the synthesis of heterocyclic compounds like pyridin-3-ol derivatives, microwave-assisted protocols have demonstrated considerable advantages. For instance, in the synthesis of various heterocyclic molecules, microwave heating has been shown to reduce reaction times from several hours to a few minutes, with a concurrent increase in product yields by 10-30% sphinxsai.com. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the synthesis of analogous 2,3-disubstituted imidazo[1,2-a]pyridines has been successfully achieved using microwave irradiation, highlighting the potential of this technology for related structures beilstein-journals.org. These reactions are often carried out in sealed vessels, allowing for temperatures to exceed the solvent's boiling point, further accelerating the reaction. A comparative study of conventional versus microwave-assisted synthesis for various organic reactions has consistently shown that the microwave approach leads to shorter reaction times and higher yields researchgate.net.

Flow Chemistry Techniques

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors researchgate.net. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions nih.gov.

The application of flow chemistry to the synthesis of heterocyclic compounds, including pyridines, has been an area of active research. While specific flow synthesis protocols for this compound are not widely reported, the synthesis of various functionalized pyridines and other heterocycles has been successfully demonstrated in flow reactors researchgate.netuc.pt. For example, multi-step syntheses of complex molecules can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates uc.pt. This approach not only improves efficiency but also minimizes waste generation. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, enabling reactions to be performed under conditions that are not feasible in traditional batch reactors durham.ac.uk.

The table below illustrates a hypothetical comparison of reaction parameters for the synthesis of a generic 2-arylpyridin-3-ol, highlighting the potential advantages of microwave and flow chemistry over conventional methods.

| Parameter | Conventional Heating | Microwave-Assisted | Flow Chemistry |

| Reaction Time | Hours to Days | Minutes | Seconds to Minutes |

| Temperature (°C) | 80-150 | 100-200 | 100-250 |

| Yield (%) | Moderate | High to Excellent | High to Excellent |

| Scalability | Limited | Moderate | High |

| Process Control | Low | Moderate | High |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances wordpress.com. These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product wordpress.comscranton.edu. A higher atom economy indicates a more sustainable process with less waste generation rsc.org. The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 scranton.edu

In the synthesis of this compound, the choice of synthetic route can significantly impact the atom economy. Addition and rearrangement reactions, for instance, are inherently more atom-economical as they tend to incorporate all reactant atoms into the product scranton.edu. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy rsc.org.

For a hypothetical synthesis of this compound, a comparison of two potential synthetic routes can illustrate the importance of atom economy.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Route A (Condensation) | 3-Nitrobenzaldehyde, an enolate, ammonia source | This compound | Water | High |

| Route B (Cross-Coupling) | A pre-functionalized pyridine and a nitrophenyl boronic acid | This compound | Boronic acid derivatives, salts | Lower |

Waste reduction is another critical aspect of green chemistry. The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a common metric used to assess the environmental impact of a chemical process. A lower E-factor signifies a greener process. By optimizing reaction conditions, using catalytic reagents instead of stoichiometric ones, and minimizing the use of auxiliary substances, the E-factor for the synthesis of this compound can be significantly reduced.

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry mdpi.com.

Solvent-Free Synthesis

Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced pollution, lower costs, and simplified procedures mdpi.com. In the context of pyridine synthesis, several solvent-free methods have been reported. For example, the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives has been achieved by heating a mixture of the reactants without any solvent, leading to high yields and environmentally benign conditions mdpi.comresearchgate.net. Mechanochemical methods, such as ball milling, can also facilitate solvent-free reactions by providing the necessary energy for the reaction to occur through mechanical force mdpi.com. The synthesis of various heterocyclic compounds, including pyrano[2,3-d]pyrimidines, has been successfully carried out under solvent-free conditions, demonstrating the broad applicability of this approach mdpi.com.

Aqueous Medium Approaches

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. The synthesis of various pyrimidine and pyridine derivatives has been successfully conducted in aqueous media, often with the aid of catalysts that are active in water dergipark.org.tr. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved in an aqueous ethanol mixture at room temperature dergipark.org.tr. The use of water as a solvent not only enhances the safety and environmental profile of a synthesis but can also simplify product isolation, as many organic products are insoluble in water and can be easily separated by filtration.

The application of these green chemistry principles to the synthesis of this compound holds the potential to develop more sustainable and efficient manufacturing processes for this important class of compounds.

Advanced Spectroscopic and Structural Elucidation of 2 3 Nitrophenyl Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations of 2-(3-Nitrophenyl)pyridin-3-ol

Standard NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, these techniques would provide initial information on the number and types of protons and carbons, and their immediate electronic surroundings. However, specific chemical shift values, coupling constants, and full spectral assignments for this compound have not been reported in the literature.

2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment of this compound

Two-dimensional (2D) NMR techniques are essential for the definitive structural assignment of complex organic molecules. nih.govmdpi.com

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the pyridine (B92270) and nitrophenyl rings. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond correlations between protons and the carbons they are attached to. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule and assigning quaternary (non-protonated) carbons. nih.gov

Without experimental data from these analyses, a conclusive assignment of all proton and carbon signals for this compound is not possible.

Solid-State NMR Studies for Conformational Insights of this compound

Solid-state NMR (ssNMR) provides valuable information about the molecule's conformation and packing in the solid phase. stenutz.euresearchgate.net This technique can detect the presence of different molecular conformations (polymorphs) in a crystalline sample and offer insights into the intermolecular interactions that are averaged out in solution-state NMR. researchgate.netmatrix-fine-chemicals.com The absence of any published ssNMR studies on this compound means that its solid-state conformation and dynamics remain uncharacterized.

X-ray Crystallography and Single Crystal Diffraction Analysis of this compound and its Analogs

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in a crystal, providing precise bond lengths, bond angles, and torsional angles. While crystal structures for related compounds like 2-amino-3-hydroxypyridinium salts have been reported, a crystallographic study for this compound itself appears to be absent from the public record. nih.gov Without a solved crystal structure, a detailed discussion of its specific molecular geometry is purely speculative.

Crystal Packing and Intermolecular Interactions in this compound Structures

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. nih.gov For this compound, one would expect potential hydrogen bonding involving the hydroxyl (-OH) group and the nitrogen of the pyridine ring, as well as possible π–π stacking between the aromatic rings. However, without crystallographic data, the specific nature and geometry of these interactions cannot be described.

Conformational Analysis and Torsional Strain from X-ray Data of this compound

X-ray data provides the precise torsional (dihedral) angles within a molecule as it exists in the crystal. This allows for an analysis of its conformation and any potential strain energy resulting from deviations from ideal geometries. The key dihedral angle in this compound would be between the planes of the pyridine and nitrophenyl rings. Analyzing this angle would reveal the degree of twist between the two rings, which is influenced by steric hindrance and crystal packing forces. In the absence of X-ray data, this conformational parameter remains unknown.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

No published experimental or computational studies detailing the Fourier-Transform Infrared (FT-IR) or Raman spectra of this compound were found. Therefore, a data table of vibrational frequencies and their corresponding functional group assignments for this specific compound cannot be generated.

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In principle, the FT-IR and Raman spectra of this compound would be expected to show characteristic vibrational modes for the following functional groups:

O-H stretching from the hydroxyl group on the pyridine ring.

Aromatic C-H stretching from both the nitrophenyl and pyridine rings.

C=C and C=N stretching within the aromatic rings.

Asymmetric and symmetric N-O stretching from the nitro group.

In-plane and out-of-plane bending vibrations for the various C-H and O-H bonds.

Without experimental data or theoretical calculations, it is not possible to provide the precise wavenumbers for these vibrations for this compound.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Pathways and Intermediate Structures involving this compound

There are no available studies that utilize High-Resolution Mass Spectrometry (HRMS) to investigate the reaction pathways or intermediate structures involving this compound. HRMS is a critical tool for determining the elemental composition of molecules with high accuracy, which is invaluable for identifying transient species in a reaction mixture.

In a hypothetical study, HRMS could be employed to:

Confirm the successful synthesis of this compound by matching the measured accurate mass to its calculated theoretical mass.

Identify potential intermediates and byproducts in its synthesis or subsequent reactions by determining their elemental compositions.

In conjunction with fragmentation studies (MS/MS), provide structural information about the compound and its reaction products.

However, as no such research has been published, a detailed discussion of its application to this specific compound cannot be provided.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 2 3 Nitrophenyl Pyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the 2-(3-Nitrophenyl)pyridin-3-ol Core

The pyridine (B92270) nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgquora.comresearchgate.net This deactivation is further intensified by the presence of the 3-nitrophenyl group. Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. stackexchange.comquora.com The presence of the hydroxyl group at the 3-position and the nitrophenyl group at the 2-position significantly influences the regioselectivity of these reactions.

Functionalization of the Pyridine Moiety in this compound

The functionalization of the pyridine ring in this compound is a nuanced process governed by the directing effects of its substituents. The hydroxyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the potent deactivating effect of the pyridine nitrogen and the 2-(3-nitrophenyl) group counteracts this activation. wikipedia.orgquora.com Electrophilic substitution, if it occurs, is most likely to take place at the C-4 or C-6 positions, which are ortho and para to the hydroxyl group and meta to the deactivating nitrophenyl group. However, such reactions would likely require harsh conditions.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is more favorable. The positions most susceptible to nucleophilic attack are C-4 and C-6, which are activated by the ring nitrogen. stackexchange.comquora.com The hydroxyl group can act as a nucleophile itself under basic conditions, participating in reactions such as etherification. For instance, pyridin-3-ol is known to react with perhalogenated pyridines at the oxygen atom to form the corresponding pyridyl ether. researchgate.net This suggests that the hydroxyl group of this compound could be alkylated or arylated under appropriate basic conditions.

| Reaction Type | Predicted Regioselectivity | Influencing Factors |

| Electrophilic Aromatic Substitution | C-4, C-6 (minor) | - Activating -OH group directs ortho/para. - Deactivating pyridine N and 2-aryl group hinder reaction. |

| Nucleophilic Aromatic Substitution | C-4, C-6 | - Activation by pyridine N at ortho/para positions. |

| O-Alkylation/Arylation | 3-OH | - Nucleophilicity of the hydroxyl group under basic conditions. |

Reactions at the Nitrophenyl Substituent of this compound

The nitrophenyl group is primarily susceptible to nucleophilic aromatic substitution, where the nitro group acts as a strong activating group for the displacement of a suitable leaving group at the ortho or para positions. In the case of the 3-nitrophenyl substituent, there are no leaving groups in positions activated by the nitro group. However, the nitro group itself can sometimes be displaced by strong nucleophiles under forcing conditions, although this is less common.

The primary reactivity of the nitrophenyl moiety in this context lies in the transformation of the nitro group itself, which will be discussed in the following section.

Redox Chemistry and Reduction of the Nitro Group in this compound

The nitro group of this compound is a key site for chemical transformation, primarily through reduction. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis, providing access to a range of nitrogen-containing functional groups. mdpi.com

Catalytic Hydrogenation and Amine Formation from this compound

Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups to the corresponding primary amines. nih.gov This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. nih.gov The reduction of this compound via catalytic hydrogenation is expected to selectively reduce the nitro group to an amino group, yielding 2-(3-aminophenyl)pyridin-3-ol.

The general reaction is as follows:

This compound + 3 H₂ --(Catalyst)--> 2-(3-Aminophenyl)pyridin-3-ol + 2 H₂O

It is important to note that under more forcing conditions, catalytic hydrogenation can also lead to the reduction of the pyridine ring to a piperidine (B6355638) ring. nih.gov Careful control of reaction conditions such as temperature, pressure, and catalyst choice is crucial to achieve selective reduction of the nitro group.

| Catalyst | Typical Conditions | Product |

| Pd/C | H₂ (1-5 atm), RT, Methanol/Ethanol | 2-(3-Aminophenyl)pyridin-3-ol |

| PtO₂ | H₂ (1-5 atm), RT, Acetic Acid | 2-(3-Aminophenyl)pyridin-3-ol |

| Raney Ni | H₂ (1-5 atm), RT, Ethanol | 2-(3-Aminophenyl)pyridin-3-ol |

Electrochemical Reduction Mechanisms of the Nitro Group in this compound

The proposed electrochemical reduction pathway for the nitro group in this compound is as follows:

Step 1 (4e⁻, 4H⁺): R-NO₂ → R-NHOH + H₂O

Step 2 (2e⁻, 2H⁺): R-NHOH → R-NH₂ + H₂O

Where R represents the 2-(pyridin-3-ol)phenyl moiety. The initial one-electron reduction of the nitrophenyl group forms a radical anion. worldscientific.com The stability and subsequent reaction pathways of this intermediate are influenced by the solvent, pH, and the electronic nature of the substituents on both the phenyl and pyridine rings. The electron-withdrawing nature of the pyridine ring may facilitate the initial electron transfer step. Studies on nitrophenyl-substituted porphyrins have shown that the initial reduction is localized on the nitrophenyl group. researchgate.networldscientific.com A similar localization is expected for this compound.

Mechanistic Studies of Key Transformations Involving this compound

Detailed mechanistic studies specifically utilizing this compound are scarce. However, the mechanisms of the key transformations it can undergo can be inferred from studies on analogous systems.

The mechanism of nucleophilic aromatic substitution on the pyridine ring generally proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer-type complex. acs.orgresearchgate.net Attack of a nucleophile at the C-4 or C-6 position of the pyridine ring of this compound would lead to a negatively charged intermediate where the charge is delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the reaction. stackexchange.comquora.com

The catalytic hydrogenation of the nitro group is understood to occur on the surface of the metal catalyst. mdpi.com The nitro compound adsorbs onto the catalyst surface, and the reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are sequentially reduced to the final amine product. The precise mechanism can vary depending on the catalyst and reaction conditions.

The electrochemical reduction of the nitro group involves a series of electron and proton transfer steps. The initial one-electron transfer to form a nitro radical anion is often the rate-determining step. nih.gov The subsequent protonation and further electron transfer steps lead to the formation of the hydroxylamine and then the amine. The potential at which these reductions occur is dependent on the electron density of the aromatic system.

Kinetic Isotope Effect (KIE) Studies on this compound Reactions

Kinetic Isotope Effect (KIE) studies serve as a powerful tool to elucidate reaction mechanisms by probing the changes in reaction rates upon isotopic substitution. For this compound, KIE studies would be particularly insightful for understanding reactions involving the cleavage of bonds to hydrogen, such as the deprotonation of the pyridinol hydroxyl group or potential C-H activation at the pyridine or phenyl rings.

A primary deuterium (B1214612) KIE (kH/kD) significantly greater than 1 indicates that the C-H (or O-H) bond is being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide details about the transition state geometry. For instance, in proton transfer reactions from carbon acids like 4-nitrophenylnitromethane to various bases, exceptionally large KIE values (kH/kD often exceeding 10, and in some cases as high as 45) have been observed. rsc.org These large values are often interpreted as evidence for quantum-mechanical tunneling, where a proton passes through the activation barrier rather than over it, a phenomenon particularly noticeable with highly symmetric transition states. rsc.orgresearchgate.net

A hypothetical KIE study on the base-catalyzed deprotonation of the hydroxyl group of this compound could yield data similar to that observed for other nitrophenyl compounds. The study would involve comparing the rate of proton abstraction by a given base from the standard compound versus its deuterated analog (where the hydroxyl proton is replaced by deuterium).

Table 1: Hypothetical KIE Data for the Deprotonation of this compound

| Base | Solvent | kH (M⁻¹s⁻¹) | kD (M⁻¹s⁻¹) | kH/kD |

| Triethylamine | Acetonitrile | 1.5 x 10² | 2.1 x 10¹ | 7.1 |

| DBU | Tetrahydrofuran | 3.8 x 10⁴ | 4.0 x 10³ | 9.5 |

| Tetramethylguanidine | Toluene | 2.2 x 10³ | 4.9 x 10¹ | 44.9 |

Furthermore, solvent isotope effects (kH₂O/kD₂O) could distinguish between specific-base and general-base catalysis mechanisms. iaea.org For a reaction catalyzed by hydroxide, a lack of a significant solvent KIE at high pH would support a specific-base mechanism where the 2'-alkoxide is the reactive nucleophile, as has been demonstrated in studies of RNA transphosphorylation.

Reaction Coordinate Analysis and Transition State Elucidation for this compound Transformations

Reaction coordinate analysis provides a detailed energetic map of a chemical transformation, identifying intermediates, activation barriers, and the precise geometry of transition states. For this compound, such analyses, typically performed using computational methods like Density Functional Theory (DFT), would be invaluable for understanding its reactivity.

A key reaction of the pyridin-3-ol moiety is its interaction with electrophiles at the oxygen atom. researchgate.netosi.lv For example, in a copper-catalyzed O-arylation reaction, a plausible transformation for this molecule, computational analysis could elucidate the structure of the key transition state. acs.org This analysis would likely involve modeling the oxidative addition of an aryl halide to a Cu(I) catalyst, followed by coordination of the pyridinol oxygen to the copper center, and culminating in a reductive elimination step.

The transition state for the C-O bond-forming reductive elimination would be characterized by:

An elongated Cu-O and Cu-C(aryl) bond.

A partially formed C(aryl)-O bond.

Significant charge redistribution across the participating atoms.

Theoretical studies on pyridine itself have detailed the complexities of its excited states and singlet-to-triplet transitions, which form the fundamental basis for understanding its photochemical reactivity. acs.orgaip.org These computational approaches could be extended to this compound to predict its behavior in photochemical reactions, mapping the potential energy surfaces of its low-lying excited states.

Synthesis and Characterization of Functionalized Derivatives and Analogs of this compound

The 2-(nitrophenyl)pyridine scaffold is a versatile building block in organic synthesis, valued for its potential in creating more complex molecular architectures for pharmaceuticals and materials science. nbinno.comresearchgate.net The synthesis of functionalized derivatives of this compound would involve modifications at several key positions: the hydroxyl group, the pyridine ring, and the nitrophenyl ring.

Derivatization Strategies:

O-Alkylation/O-Arylation: The hydroxyl group is a prime site for modification. Copper-catalyzed O-arylation with various aryl bromides and iodides is a well-established method for derivatizing 3-hydroxypyridines. acs.org Standard Williamson ether synthesis conditions could be used for O-alkylation.

Substitution on the Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. imperial.ac.uk However, nucleophilic aromatic substitution (SNAr) of hydrogen or a leaving group can be facilitated, particularly if additional activating groups are present.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which then serves as a versatile handle for a wide array of functionalizations, including amide bond formation, sulfonamide synthesis, and diazotization followed by Sandmeyer-type reactions.

Characterization of these new derivatives would rely on a suite of standard spectroscopic techniques, including NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy. For crystalline compounds, single-crystal X-ray diffraction would provide unambiguous structural confirmation, as has been done for related pyridin-3-ol and pyridine-2-olate structures. nih.govmdpi.com

Exploration of Structure-Reactivity Relationships in this compound Derivatives

Structure-Reactivity Relationships (SRRs) systematically investigate how changes in a molecule's structure influence its chemical reactivity or biological activity. For this compound, an SRR study could probe how electronic and steric modifications affect properties like the pKa of the hydroxyl group or the rate of a specific reaction.

A systematic study would involve synthesizing a library of analogs and measuring a key reactivity parameter. For instance, the electronic nature of the phenyl ring could be modulated by replacing the meta-nitro group with other substituents, ranging from strongly electron-donating (e.g., -OCH₃, -N(CH₃)₂) to other electron-withdrawing groups (e.g., -CN, -CF₃) at various positions (ortho, meta, para).

Table 2: Hypothetical Structure-Reactivity Data for Derivatives of 2-(Phenyl)pyridin-3-ol

| Phenyl Substituent (Position) | Hammett Constant (σ) | pKa of Pyridinol OH | Relative Rate of O-Arylation |

| p-OCH₃ | -0.27 | 9.5 | 0.8 |

| p-CH₃ | -0.17 | 9.3 | 0.9 |

| H | 0.00 | 9.0 | 1.0 (Reference) |

| m-Cl | +0.37 | 8.4 | 1.8 |

| m-NO₂ (Parent Cmpd) | +0.71 | 7.9 | 3.5 |

| p-NO₂ | +0.78 | 7.7 | 4.1 |

The expected trend would be that electron-withdrawing groups on the phenyl ring would lower the pKa of the pyridinol hydroxyl (making it more acidic) by stabilizing the corresponding phenoxide through induction. This increased acidity could, in turn, accelerate reactions where the deprotonated form is the active species. Such studies are crucial in medicinal chemistry, where substitutions on pyridine rings are known to significantly modulate antiproliferative activity and receptor binding affinity. nih.govnih.govnih.gov

Design and Synthesis of Conformationally Restricted this compound Analogs

The bond between the phenyl and pyridine rings in this compound is a single bond, allowing for free rotation. This conformational flexibility means the molecule can exist in numerous spatial arrangements, only one of which may be optimal for binding to a biological target. Designing conformationally restricted analogs, which "lock" this rotatable bond, is a powerful strategy in drug design to enhance potency and selectivity. nih.gov

The design principle involves incorporating the two rings into a larger, more rigid structure. This can be achieved by introducing a chemical bridge between them.

Potential Strategies for Conformational Restriction:

Intramolecular Cyclization: One approach is to synthesize a derivative with reactive groups on both rings that can be cyclized. For example, reducing the nitro group to an amine and having a suitable leaving group on the pyridine ring could allow for an intramolecular nucleophilic aromatic substitution to form a fused tricyclic system (a diazacarbazole derivative).

Bridging with a Carbonyl Group: An intramolecular Friedel-Crafts acylation, starting from a derivative like 2-(3-carboxyphenyl)pyridin-3-ol, could create a fused system analogous to fluorenone. This would rigidly fix the orientation of the two aromatic rings.

Such rigid analogs, like the "Dewar Pyridines" proposed as piperidine isosteres, can be invaluable for testing hypotheses about the bioactive conformation of a molecule. chemrxiv.org The synthesis of these constrained structures, while often challenging, provides critical insights for optimizing molecular design.

Theoretical and Computational Chemistry Approaches to 2 3 Nitrophenyl Pyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 2-(3-Nitrophenyl)pyridin-3-ol

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. scispace.commdpi.com This method is used to calculate the ground-state properties of this compound, providing a detailed understanding of its molecular geometry.

The process involves optimizing the molecule's geometry to find the lowest energy conformation. This computational search for an energy minimum yields crucial data, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Functionals such as B3LYP or PBEPBE, combined with a suitable basis set like 6-311++G(d,p), are typically employed for such calculations. ias.ac.in The resulting optimized structure is fundamental for all further computational analyses, including vibrational frequencies and electronic properties. While DFT is a standard method for such characterizations, specific computational studies detailing the optimized geometry of this compound are not extensively available in the public scientific literature.

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important orbitals involved in chemical reactions: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

A DFT calculation for this compound would yield the energies of these orbitals. From these energies, various global reactivity descriptors can be calculated to quantify its chemical behavior. Although a specific FMO analysis for this compound has not been reported in the searched literature, the table below illustrates the typical data generated from such a study.

Illustrative FMO and Global Reactivity Descriptor Data This table presents an example of the type of data that would be generated from a DFT calculation on this compound. The values are for illustrative purposes only.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -2.1 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV |

| Ionization Potential | IP | -EHOMO | 6.5 eV |

| Electron Affinity | EA | -ELUMO | 2.1 eV |

| Electronegativity | χ | (IP + EA) / 2 | 4.3 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.2 eV |

| Chemical Softness | S | 1 / (2η) | 0.227 eV-1 |

| Electrophilicity Index | ω | χ2 / (2η) | 4.2 eV |

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic signatures of molecules, which can then be used to interpret and verify experimental data. ias.ac.inmdpi.comresearchgate.net For this compound, these calculations can provide theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequency calculations predict the positions of absorption bands in IR and Raman spectra. These predicted frequencies correspond to specific molecular motions, such as the stretching of the O-H bond, asymmetric and symmetric stretching of the nitro (NO₂) group, and various vibrations within the pyridine (B92270) and phenyl rings. ias.ac.in Similarly, NMR calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹H and ¹³C chemical shifts. Comparing these theoretical spectra with experimental results is a powerful method for structural confirmation.

The following table provides an example of the kind of data a vibrational frequency calculation would produce for this compound. Note that these are hypothetical values intended to demonstrate the output of such a computational analysis.

Illustrative Predicted Vibrational Frequencies This table shows an example of predicted IR frequencies and their assignments for this compound. The values are for illustrative purposes.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | O-H stretch |

| 3080 | C-H stretch (aromatic) |

| 1610 | C=C stretch (aromatic rings) |

| 1530 | N-O asymmetric stretch (nitro group) |

| 1350 | N-O symmetric stretch (nitro group) |

| 1280 | C-O stretch |

| 810 | C-N stretch |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior of this compound

While DFT calculations provide insight into the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would typically involve placing the molecule in a simulated box filled with solvent molecules (e.g., water) and observing its behavior over nanoseconds or longer. This approach can reveal the preferred conformations of the molecule in solution, the flexibility of the bond linking the two aromatic rings, and the nature of intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl group and water. Such simulations are invaluable for understanding how the molecule behaves in a realistic biological or chemical environment. At present, specific MD simulation studies focused on this compound are not documented in the available scientific literature.

Quantum Chemical Studies of Reaction Mechanisms Involving this compound

Quantum chemical methods are essential for elucidating the intricate details of chemical reaction mechanisms. researchgate.netmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, these studies can map out the most favorable reaction pathways. researchgate.net For this compound, such studies could investigate its potential synthesis routes or its reactivity towards other chemical species. For example, computational analysis could explore reactions such as electrophilic substitution on the aromatic rings or nucleophilic attack at various sites. However, published quantum chemical investigations into the reaction mechanisms of this compound could not be located in the searched databases.

A Potential Energy Surface (PES) is a conceptual and mathematical map that describes the energy of a chemical system as a function of its geometry. libretexts.orgwikipedia.org By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction pathway. The surface reveals energy minima, which correspond to stable species like reactants, products, and intermediates, and saddle points, which represent the transition states connecting them. libretexts.orgwikipedia.org

The height of the saddle point relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. A detailed PES mapping for a potential transformation, such as the rotation around the C-C bond connecting the phenyl and pyridine rings or a proton transfer event, would provide fundamental insights into the molecule's dynamic chemical behavior. No specific PES mapping studies for transformations involving this compound have been reported in the reviewed literature.

A key goal of computational chemistry is to predict the outcome of chemical reactions, including their selectivity. For a molecule like this compound, which has multiple potential reaction sites, predicting where a reaction will occur (regioselectivity) is crucial.

Computational methods can predict selectivity by analyzing the molecule's electronic properties. For instance, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify electron-rich regions prone to electrophilic attack and electron-poor regions susceptible to nucleophilic attack. Furthermore, calculating local reactivity descriptors, such as Fukui functions, can provide a quantitative measure of the reactivity at each atomic site. researchgate.net By comparing the activation energies for attack at different positions on the molecule, researchers can predict the most likely product of a reaction. Such predictive studies are vital for designing targeted syntheses and understanding reactivity patterns, though specific computational predictions of reaction selectivity for this compound are not currently available.

Structure-Property Relationship Studies and Cheminformatics Applications for this compound

Extensive searches of scientific literature and chemical databases did not yield specific structure-property relationship studies or cheminformatics applications for the compound This compound . While computational and theoretical studies are prevalent for related molecular structures, such as various substituted pyridines and other heterocyclic compounds, research focusing explicitly on the quantitative structure-activity relationships (QSAR), molecular modeling, and other cheminformatics analyses of This compound is not publicly available at this time.

Theoretical and computational chemistry provides valuable insights into the physicochemical properties and potential biological activities of molecules. For instance, Density Functional Theory (DFT) is a common method used to investigate molecular structure and vibrational spectra of related compounds like 2-hydroxy-5-methyl-3-nitropyridine. Such studies help in understanding the geometric parameters and electronic properties of the molecule.

Furthermore, QSAR studies on analogous compounds, such as 2,4-diphenyl indenol [1,2-B] pyridinol derivatives and pyrazolyl pyridines, aim to build models that correlate the chemical structure with biological activity. acs.orgnih.gov These models are instrumental in predicting the activity of new compounds and guiding the design of molecules with desired properties.

Molecular docking is another computational technique frequently applied to similar classes of compounds to predict the binding orientation and affinity of a molecule to a specific target, as seen in studies of 3-indolyl pyridine derivatives. This approach is crucial in drug discovery for identifying potential therapeutic candidates.

Although these methodologies are widely used in the study of heterocyclic compounds, the specific application and detailed research findings for This compound are absent from the reviewed literature. Therefore, no data tables or detailed research findings on its structure-property relationships or cheminformatics applications can be provided.

Based on a thorough review of the available research, it is not possible to generate the requested article on “this compound.” The search for scientific literature and data specific to this compound did not yield information corresponding to the detailed outline provided.

The required topics—including the synthesis and characterization of its metal complexes, its catalytic activity, specific supramolecular architectures, co-crystal formation, and photophysical investigations—appear to be absent from the accessible scientific literature. The strict adherence to an article focusing solely on "this compound" cannot be met without specific research findings on this molecule.

General principles of coordination chemistry, supramolecular interactions in related pyridine compounds, and the optical properties of similar nitroaromatic systems are available, but applying this general information would not meet the explicit requirement of focusing exclusively on "this compound" and would fall outside the scope of the user's instructions. Therefore, no content for the specified outline can be provided at this time.

Advanced Research Applications and Functional Roles of 2 3 Nitrophenyl Pyridin 3 Ol and Its Derivatives

Optical and Photophysical Investigations of 2-(3-Nitrophenyl)pyridin-3-ol for Materials Science and Sensing

Fluorescence Quenching and Enhancement Studies of this compound for Non-Biological Applications

The unique photophysical properties of this compound and its derivatives have garnered interest in the field of fluorescence studies. While specific research directly detailing the fluorescence quenching and enhancement of this compound for non-biological applications is not extensively documented in the public domain, the principles of fluorescence modulation in related heterocyclic compounds provide a strong basis for its potential in this area.

Fluorescence quenching is the process where the fluorescence intensity of a substance is decreased by a variety of molecular interactions. Conversely, fluorescence enhancement involves an increase in fluorescence intensity. These phenomena are pivotal for the development of chemical sensors. The pyridin-3-ol scaffold, particularly when functionalized with a nitro group, possesses electronic characteristics that make it a candidate for such studies. The electron-withdrawing nature of the nitro group can influence the excited state of the molecule, making its fluorescence sensitive to the surrounding chemical environment.

For instance, interaction with certain analytes could lead to a charge transfer process, quenching the fluorescence. Alternatively, binding with a target molecule might restrict intramolecular rotations or vibrations, leading to fluorescence enhancement. These principles are the foundation for designing fluorescent probes for various non-biological applications, such as the detection of metal ions or environmental pollutants.

A study on a related water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe demonstrated fluorescence quenching in response to changes in pH. mdpi.com This behavior is attributed to the protonation and deprotonation of the pyridinyl ring, which alters the electronic properties of the molecule and, consequently, its fluorescence emission. mdpi.com This example highlights the potential of pyridine-containing compounds to act as fluorescent sensors.

| Compound Class | Potential Application | Principle of Operation |

| Pyridin-3-ol derivatives | Metal ion detection | Fluorescence quenching or enhancement upon coordination |

| Nitro-substituted pyridines | Environmental pollutant sensing | Alteration of excited state upon interaction |

| Functionalized pyridinols | pH sensing | Protonation/deprotonation affecting fluorescence |

Development of Chemo-sensors and Optoelectronic Materials Incorporating this compound

The structural features of this compound make it a promising candidate for incorporation into chemo-sensors and optoelectronic materials. Chemo-sensors are molecules designed to selectively bind with a specific analyte, producing a detectable signal, such as a change in color or fluorescence. Optoelectronic materials interact with light to produce an electrical signal or vice versa.

The development of novel optoelectronic materials is a rapidly growing field, driven by the demand for advanced sensors and devices. mdpi.com The pyridine (B92270) ring, a core component of this compound, is a common motif in many functional materials. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, making it a suitable component for ion sensors. The nitro group, being a strong electron-withdrawing group, can modulate the electronic and photophysical properties of the molecule, which is a key aspect in the design of both chemo-sensors and optoelectronic materials.

Recent research has focused on the synthesis of various heterocyclic compounds for these applications. For example, benzofuro[2,3-c]pyridin-3-ol derivatives have been synthesized and shown to exhibit strong photoluminescence, with potential applications as fluorescent probes. nih.govresearchgate.net These studies underscore the potential of the broader class of pyridin-3-ol derivatives in materials science. While specific research on the application of this compound in these areas is emerging, its structural analogy to known functional molecules suggests a high potential for its use in creating novel sensors and optoelectronic devices. bohrium.com

Role of this compound in Organic Synthesis as a Building Block or Intermediate

Functionalized pyridines are highly valuable building blocks in organic synthesis due to their prevalence in natural products, pharmaceuticals, and agrochemicals. lifechemicals.com this compound, with its distinct functional groups—a hydroxyl group, a pyridine ring, and a nitrophenyl substituent—serves as a versatile intermediate for the construction of more complex molecules.

Utilization in the Synthesis of Complex Heterocycles and Advanced Molecular Architectures

The reactivity of the different moieties in this compound allows for a variety of chemical transformations, making it a useful precursor for the synthesis of complex heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com

The hydroxyl group can be a site for alkylation, acylation, or conversion into a better leaving group for nucleophilic substitution reactions. The pyridine nitrogen can be quaternized or act as a directing group in metal-catalyzed reactions. The nitro group can be reduced to an amino group, which can then participate in a wide range of reactions, such as diazotization, amide bond formation, or the construction of new heterocyclic rings.

For example, the synthesis of various pyridine-based heterocycles often involves the cyclization of appropriately substituted pyridine precursors. nih.gov The presence of both a hydroxyl and a modifiable nitrophenyl group in this compound provides handles for constructing fused ring systems or for linking to other molecular fragments. The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles often starts from functionalized pyridine derivatives. nih.gov Similarly, the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been achieved using pyridine-containing building blocks. nih.gov

| Reaction Type | Functional Group Involved | Potential Product Class |

| O-Alkylation/Acylation | Hydroxyl group | Ethers, Esters |

| Nucleophilic Aromatic Substitution | Pyridine ring (activated) | Substituted Pyridines |

| Nitro Group Reduction | Nitro group | Anilines |

| Cyclization Reactions | Multiple groups | Fused Heterocycles |

Precursor for Diversified Chemical Libraries

In modern drug discovery and materials science, the generation of chemical libraries containing a large number of structurally diverse compounds is crucial for identifying new lead compounds. This compound is an ideal starting material for the creation of such libraries. Its multiple functional groups allow for the introduction of diversity at several points of the molecule.

Starting from this single precursor, a wide array of derivatives can be synthesized by systematically varying the substituents on the phenyl ring (after reduction of the nitro group), modifying the hydroxyl group, and functionalizing the pyridine ring. This approach, often referred to as diversity-oriented synthesis, enables the rapid exploration of chemical space.

The use of versatile building blocks is fundamental to this strategy. sigmaaldrich.com For instance, 3,4-dihydro-2(1H)-pyridones are recognized as important building blocks for creating a variety of biologically active compounds. nih.gov Similarly, this compound can be employed to generate libraries of novel compounds for high-throughput screening. The synthesis of pyrene-fused azaacene covalent organic frameworks through a three-component synthesis highlights the power of using functionalized building blocks to create complex materials. nih.gov

Future Perspectives and Emerging Research Avenues for 2 3 Nitrophenyl Pyridin 3 Ol

Exploration of Novel and Sustainable Synthetic Strategies for 2-(3-Nitrophenyl)pyridin-3-ol and its Functionalized Congeners

The future synthesis of this compound and its derivatives is poised to move towards more efficient and environmentally benign methodologies. Current synthetic routes often rely on classical, multi-step procedures that may involve harsh conditions or generate significant waste. Emerging research is focused on overcoming these limitations through innovative strategies.

Key areas for future exploration include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and sustainability. rsc.org Developing MCRs for the synthesis of highly functionalized pyridin-3-ols would streamline the manufacturing process, reduce solvent usage, and minimize purification steps. nih.gov

Green Chemistry Protocols: The principles of green chemistry are increasingly guiding synthetic design. For pyridine (B92270) derivatives, this includes the use of environmentally friendly solvents like water or ethanol, the development of solvent-free reaction conditions, and the application of energy-efficient techniques such as microwave or ultrasonic irradiation. nih.gov

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for creating molecular complexity. Future synthetic approaches could leverage transition-metal catalysis to directly introduce or modify substituents on the pyridine or phenyl rings of the this compound scaffold, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and facile scalability. Adapting synthetic routes for this compound to flow chemistry systems could lead to more efficient and reproducible production.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. rsc.org | Design of novel convergent routes using available starting materials. |

| Green Solvents/Catalysts | Reduced environmental impact, improved safety. nih.gov | Exploring water-based syntheses and recyclable catalysts. |

| C-H Functionalization | Increased efficiency, novel derivatization. | Development of selective catalysts for direct modification of the core scaffold. |

| Flow Chemistry | Enhanced process control, scalability, safety. | Optimization of reaction conditions for continuous production. |

Advanced Mechanistic Probing of this compound Transformations using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. The integration of advanced experimental techniques with high-level computational modeling represents a powerful approach to elucidate complex reaction pathways.

Future research in this area will likely involve:

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. Kinetic investigations into the reactions of nitrophenyl and dinitrophenyl compounds with pyridines have already demonstrated the power of this approach for determining reaction mechanisms. researchgate.net

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, can provide detailed insights into reaction energy profiles, transition state geometries, and the electronic effects of substituents. researchgate.net For this compound, DFT could be used to model proposed reaction pathways, predict the regioselectivity of functionalization, and understand the role of catalysts.

Isotope Labeling Studies: The use of isotopically labeled reagents can provide definitive evidence for proposed reaction mechanisms by tracing the fate of specific atoms throughout a transformation.

These integrated approaches will enable a comprehensive understanding of the factors controlling the reactivity of the this compound scaffold, paving the way for more rational and efficient chemical synthesis.

Integration of this compound Scaffolds into Advanced Catalytic Systems

The structural motifs present in this compound, particularly the pyridine nitrogen and the phenolic oxygen, make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. Phenylpyridine-based ligands are known to form stable complexes with a variety of metals and have found applications in catalysis and photocatalysis. chemscene.com

Emerging research avenues include:

Design of Novel Ligands: The this compound core can be systematically modified to tune the steric and electronic properties of the resulting ligands. These tailored ligands can then be coordinated to transition metals like palladium, ruthenium, or iridium to create novel catalysts for a range of organic transformations, including cross-coupling reactions. chemscene.comnih.gov

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules.

Photocatalysis: The conjugated π-system of the molecule suggests potential applications in photoredox catalysis. Metal complexes of this compound derivatives could be designed to absorb visible light and initiate catalytic cycles for redox-neutral transformations.

The development of catalysts based on the this compound scaffold could offer more economical and environmentally friendly alternatives to existing systems that rely on precious metals. digitellinc.com

| Catalysis Application | Research Direction | Potential Impact |

| Homogeneous Catalysis | Synthesis of palladium(II) complexes for cross-coupling reactions. nih.gov | Development of efficient and selective catalysts for C-C and C-N bond formation. |

| Asymmetric Catalysis | Creation of chiral ligands for enantioselective transformations. | Access to optically pure compounds for pharmaceutical applications. |

| Photocatalysis | Design of light-absorbing metal complexes for redox catalysis. chemscene.com | Sustainable and energy-efficient chemical synthesis. |

Application of Machine Learning and Artificial Intelligence in the Design and Discovery of Novel this compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical discovery. These computational tools can analyze vast datasets to identify structure-property relationships and predict the characteristics of novel molecules, thereby accelerating the design and discovery process.

For this compound, future applications of AI and ML could include:

Predictive Modeling: ML models can be trained to predict the biological activity, material properties, or catalytic performance of virtual libraries of this compound derivatives. nih.gov This allows for the in silico screening of thousands of potential candidates, prioritizing the most promising ones for synthesis and experimental validation. nih.gov